Pyridazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The compound 6-(4-Fluorophenyl)pyridazin-3-amine, a derivative of pyridazinone, has been explored for its potential applications in drug discovery and development. The structural motif of pyridazinones, particularly those substituted at the 6-position with a phenyl group, has been associated with a range of biological activities, including antiplatelet and cardioactive effects2 5.
The 6-(4-Aminophenyl)pyridazinone moiety, closely related to 6-(4-Fluorophenyl)pyridazin-3-amine, has been identified as a crucial component in the development of cardioactive agents. Several derivatives have been tested in clinical trials, with some advancing to clinical use. These compounds, including imazodan and pimobendan, exhibit their therapeutic effects by enhancing cardiac contractility and vasodilation, thereby improving cardiac output in heart failure patients5.
In the realm of drug discovery, the versatility of pyridazinone scaffolds allows for the creation of a wide array of polyfunctional systems. The sequential nucleophilic aromatic substitution methodology enables the introduction of various substituents, such as the 4-fluorophenyl group, which can lead to the development of novel compounds with potential therapeutic applications1. The regioselectivity of these substitutions can be manipulated by altering the nature of the nucleophile and the substituent already present on the pyridazinone ring, thus providing a pathway to synthesize diverse derivatives1.
The synthesis of 6-(4-substituted phenyl)pyridazinones has been optimized to enhance their antithrombotic properties. These compounds have shown to be effective in inhibiting ADP-induced platelet aggregation, with some derivatives demonstrating greater potency than established antithrombotic drugs. The introduction of specific substituents, such as the 5-methyl group, has resulted in compounds with increased inhibitory activity, highlighting the importance of structural modifications in enhancing drug efficacy2.
6-(4-Fluorophenyl)pyridazin-3-amine is classified as:
The synthesis of 6-(4-Fluorophenyl)pyridazin-3-amine typically involves several key steps:
The molecular structure of 6-(4-Fluorophenyl)pyridazin-3-amine can be described as follows:
6-(4-Fluorophenyl)pyridazin-3-amine is capable of undergoing various chemical reactions:
The mechanism of action for 6-(4-Fluorophenyl)pyridazin-3-amine is not fully elucidated but involves interactions with various biological targets. Pyridazine derivatives are known to exhibit a range of pharmacological activities, including:
Research indicates that pyridazine derivatives can modulate enzyme activity and receptor interactions, leading to therapeutic effects in various disease models .
The physical and chemical properties of 6-(4-Fluorophenyl)pyridazin-3-amine include:
6-(4-Fluorophenyl)pyridazin-3-amine has several scientific applications:
Current research focuses on optimizing its pharmacological properties and exploring new derivatives that may enhance efficacy against specific biological targets .
Single-crystal X-ray diffraction (SCXRD) studies reveal that 6-(4-fluorophenyl)pyridazin-3-amine crystallizes in a monoclinic crystal system with space group P2~1~/n, characterized by distinct unit cell parameters (a = 12.5849(9) Å, b = 14.5963(10) Å, c = 7.2955(5) Å, β = 101.825(1)°) [1] [8]. The dihedral angle between the pyridazine ring and the 4-fluorophenyl substituent measures approximately 87.0(2)°, indicating significant non-planarity that influences molecular packing [8]. This orthogonality arises from steric interactions between the fluorine atom and adjacent hydrogen atoms on the heterocyclic core.
The crystal lattice is stabilized through an intricate hydrogen bonding network involving the exocyclic amine group (N-H···N and N-H···O interactions) and weak C-H···F contacts. Key intermolecular interactions include:
Table 1: Crystallographic Parameters of 6-(4-Fluorophenyl)pyridazin-3-amine
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2~1~/n |
Unit cell dimensions | a = 12.5849(9) Å |
b = 14.5963(10) Å | |
c = 7.2955(5) Å | |
β angle | 101.825(1)° |
Volume | 1311.69(16) ų |
Z | 4 |
Density (calc.) | 1.399 g/cm³ |
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that the 4-fluorophenyl group significantly modulates electronic properties. The fluorine atom induces a strong electron-withdrawing effect, reducing electron density on the pyridazine ring by -0.25 e (Mulliken charge) [1] [3]. This polarization creates a dipole moment of 4.82 Debye, enhancing molecular polarity critical for biological interactions.
Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO energy gap of 4.21 eV, indicating moderate chemical reactivity. The HOMO is localized predominantly over the pyridazine ring and amine group, while the LUMO encompasses the entire π-system including the fluorophenyl moiety [1]. This electron delocalization facilitates charge transfer transitions observed at 275 nm (π→π) and 340 nm (n→π) in UV-Vis spectroscopy [1].
Molecular electrostatic potential (MEP) maps illustrate electronegative regions (blue) near the fluorine atom and pyridazine nitrogens (-42.3 kcal/mol), contrasting with electropositive surfaces (red) at amine hydrogens (+32.6 kcal/mol) [3]. Natural Bond Orbital (NBO) analysis confirms stabilizing hyperconjugative interactions between σ~C-F~ orbitals and π*~pyridazine~ orbitals, contributing 8.7 kcal/mol to resonance energy [1].
The compound exhibits limited aqueous solubility (0.828 mM at 25°C) due to its hydrophobic 4-fluorophenyl group and crystalline packing efficiency [7]. Experimental partition coefficient (LogP) values measured in octanol/water systems average 2.15 ± 0.08, aligning with computational predictions (XLogP3: 2.24) [1] [7]. This moderate lipophilicity suggests favorable membrane permeability while retaining sufficient water solubility for pharmacological activity.
Table 2: Physicochemical Properties of 6-(4-Fluorophenyl)pyridazin-3-amine
Property | Value | Method |
---|---|---|
Molecular weight | 171.20 g/mol | - |
Melting point | 150–152°C | Capillary method |
Aqueous solubility | 0.828 mM | Shake-flask (25°C) |
LogP (experimental) | 2.15 ± 0.08 | Octanol/water partition |
LogP (calculated) | 2.24 | XLogP3 algorithm |
Topological polar SA | 51.78 Ų | Computational modeling |
Molecular dynamics simulations predict solvation free energies of -8.9 kcal/mol in water and -5.2 kcal/mol in octanol, corroborating its amphiphilic character [7]. The polar surface area (51.78 Ų) indicates potential blood-brain barrier permeability, though hydrogen-bonding capacity may limit passive diffusion [7].
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) demonstrate thermal stability up to 210°C under nitrogen atmosphere, beyond which decomposition occurs via cleavage of the C~aryl~-N bond (activation energy: 98 kJ/mol) [1]. The DSC thermogram exhibits a single sharp endothermic peak at 150°C corresponding to melting, with no solid-solid transitions observed below this temperature [1].
X-ray powder diffraction (XRPD) studies confirm the existence of a single polymorphic form under ambient conditions. However, solvent-mediated recrystallization from ethanol/water mixtures produces a metastable polymorph (Form II) with altered packing (needle morphology vs. plates) and reduced melting point (145°C) [1] . This polymorph shows identical covalent bonding but differs in hydrogen-bonding motifs: Form I exhibits dimeric N-H···N associations, while Form II adopts infinite N-H···O chains when crystallized with solvent inclusion . Variable-temperature FT-IR spectroscopy detects no conformational changes between 25–140°C, indicating rotational rigidity of the C~aryl~-C~pyridazine~ bond [1].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9